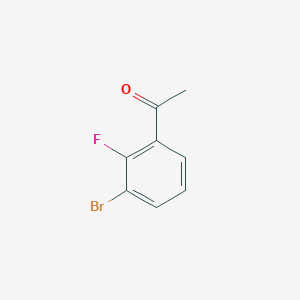

3'-Bromo-2'-Fluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLFYQYBXIVNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565737 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-61-5 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-2'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 3'-Bromo-2'-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures with desired functionalities. 3'-Bromo-2'-Fluoroacetophenone, a disubstituted aryl ketone, has emerged as a highly valuable and versatile intermediate. Its significance lies in the unique interplay of its constituent functional groups: a reactive acetyl moiety, a synthetically malleable bromine atom, and a strategically positioned fluorine atom that profoundly influences the molecule's physicochemical properties. This guide provides an in-depth technical overview of 3'-Bromo-2'-Fluoroacetophenone, from its fundamental properties and synthesis to its critical applications in medicinal chemistry and materials science, offering field-proven insights for its effective utilization.

Core Identity and Physicochemical Properties

CAS Number: 161957-61-5[1][2][3][4]

3'-Bromo-2'-Fluoroacetophenone is a solid, appearing as a colorless to light yellow liquid or crystalline substance under standard conditions.[4] Its molecular structure and key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H6BrFO | [1][3][4] |

| Molecular Weight | 217.04 g/mol | [1][3][4] |

| IUPAC Name | 1-(3-bromo-2-fluorophenyl)ethanone | [5] |

| Synonyms | 1-(3-Bromo-2-fluorophenyl)ethan-1-one, 3-Bromo-2-fluoroacetophenone | [1][2][3] |

| Boiling Point | 252.4±25.0 °C (Predicted) | [1][3] |

| Density | 1.535±0.06 g/cm3 (Predicted) | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

The presence of the fluorine atom, a bioisostere for hydrogen, is a key feature, often employed to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions.[5]

Synthesis and Mechanistic Considerations

A common and effective method for the synthesis of 3'-Bromo-2'-Fluoroacetophenone involves the reaction of a Weinreb amide, N-methoxy-N-methyl-3-bromo-2-fluorobenzamide, with an organometallic reagent such as methylmagnesium bromide.[1] This approach is favored for its high yield and selectivity.

Experimental Protocol: Synthesis via Weinreb Amide

-

Reaction Setup: A solution of N-methoxy-N-methyl-3-bromo-2-fluorobenzamide in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.

-

Grignard Addition: Methylmagnesium bromide (typically 3M in diethyl ether) is added slowly to the cooled solution. The reaction mixture is then allowed to warm gradually to room temperature and stirred for an extended period (e.g., 16 hours).[1]

-

Quenching: The reaction is quenched by the careful addition of an acidic solution (e.g., 2 M HCl) at 0°C until the pH reaches approximately 1.[1]

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1] Further purification can be achieved through techniques such as column chromatography if necessary.

Causality in Experimental Design:

-

Weinreb Amide: The use of a Weinreb amide is crucial as it forms a stable tetrahedral intermediate with the Grignard reagent, which resists over-addition to form a tertiary alcohol, a common side reaction with other carbonyl precursors like esters or acid chlorides.

-

Low-Temperature Addition: The initial addition of the Grignard reagent at -78°C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Acidic Workup: The acidic quench protonates the intermediate and facilitates the collapse of the tetrahedral intermediate to the desired ketone.

Caption: Synthetic workflow for 3'-Bromo-2'-Fluoroacetophenone.

Reactivity and Synthetic Applications

The synthetic utility of 3'-Bromo-2'-Fluoroacetophenone stems from the distinct reactivity of its functional groups.

Reactions at the Bromine Position

The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[5]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of carbon-carbon bonds, introducing new aryl or alkyl groups.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes forms substituted alkenes.

-

Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, is another effective method for C-C bond formation.

These transformations are fundamental in building molecular complexity and are extensively used in the synthesis of pharmaceuticals and advanced materials.[5]

Transformations of the Carbonyl Group

The acetyl group is also a hub of reactivity.

-

Reduction: The carbonyl can be reduced to the corresponding alcohol, 1-(3-bromo-2-fluorophenyl)ethanol, using reducing agents like sodium borohydride.[5]

-

Alpha-Halogenation: The α-carbon to the ketone can be halogenated, for instance with bromine, to produce α-haloacetophenones which are themselves valuable synthetic intermediates.[6]

The strategic interplay between the bromine and fluorine atoms can also influence the regioselectivity of reactions on the aromatic ring.[7]

Caption: Key reaction pathways for 3'-Bromo-2'-Fluoroacetophenone.

Applications in Drug Discovery and Materials Science

3'-Bromo-2'-Fluoroacetophenone is a key precursor in the synthesis of a variety of bioactive molecules and functional materials.

-

Pharmaceuticals: It serves as an intermediate for the synthesis of kinase inhibitors, agrochemicals, and other therapeutic agents.[5] The presence of both bromine and fluorine allows for precise modification in structure-activity relationship (SAR) studies.[5] For instance, related bromo-fluoroacetophenone derivatives are used in the synthesis of compounds for studying enzyme inhibition and protein-ligand interactions.[8]

-

Materials Science: This molecule is a building block for the development of liquid crystals and organic electronic materials.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3'-Bromo-2'-Fluoroacetophenone.

-

Hazard Statements: It is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: Recommended personal protective equipment includes safety glasses, gloves, and a lab coat.[9] Handling should be done in a well-ventilated area or a fume hood.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Storage: Store in a cool, dry, and well-ventilated place, typically between 2-8°C.[1][3]

Always consult the material safety data sheet (MSDS) before use for complete and detailed safety information.[2]

Conclusion

3'-Bromo-2'-Fluoroacetophenone is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The synergistic combination of its functional groups provides chemists with a versatile and powerful tool for the construction of complex and valuable molecules. Its established synthetic routes, well-defined reactivity, and proven utility in both pharmaceutical and materials science research solidify its position as a cornerstone of modern chemical synthesis. For researchers and developers, a thorough understanding of this molecule's properties and potential is key to unlocking new avenues of innovation.

References

-

3'-Bromo-4'-fluoroacetophenone, 97% | 1007-15-4 - J&K Scientific. [Link]

-

Acetophenone, 3-bromo - Organic Syntheses Procedure. [Link]

-

General Procedure for Preparation of Olefins - The Royal Society of Chemistry. [Link]

-

Synthesis of α-bromo-2-fluoroacetophenone - PrepChem.com. [Link]

-

3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem. [Link]

-

The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Specifications of 3'-Bromo-2'-fluoroacetophenone - Capot Chemical. [Link]

-

The Role of 2'-Bromo-5'-fluoroacetophenone in Pharmaceutical Synthesis. [Link]

-

3'-Bromo-4'-fluoroacetophenone - Optional[13C NMR] - Spectrum - SpectraBase. [Link]

Sources

- 1. 3'-Bromo-2'-Fluoroacetophenone | 161957-61-5 [chemicalbook.com]

- 2. 3'-Bromo-2'-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]

- 3. 3'-Bromo-2'-Fluoroacetophenone | 161957-61-5 [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. 3'-Bromo-2'-Fluoroacetophenone | High-Purity Supplier [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy 3'-Bromo-2-(4-fluorophenyl)acetophenone | 898784-71-9 [smolecule.com]

- 9. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 3'-Bromo-2'-Fluoroacetophenone: Properties, Synthesis, and Applications in Drug Discovery

3'-Bromo-2'-Fluoroacetophenone is a strategically substituted aromatic ketone that has emerged as a highly valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring a reactive acetyl group and a benzene ring functionalized with both bromine and fluorine atoms, provides a powerful and versatile synthetic platform. The bromine at the 3'-position serves as a prime handle for metal-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the 2'-fluoro substituent is a critical modulator of physicochemical properties. As a bioisostere for hydrogen, fluorine can enhance metabolic stability, improve bioavailability, and alter the electronic characteristics of a molecule, making it a favored element in drug design.[1]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, synthesis, reactivity, and applications of this key building block. The narrative emphasizes the causality behind experimental choices, providing not just protocols but also the scientific rationale that underpins them.

Core Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in 3'-Bromo-2'-Fluoroacetophenone dictates its physical characteristics and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 161957-61-5 | [2][3][4] |

| Molecular Formula | C₈H₆BrFO | [3][4] |

| Molecular Weight | 217.04 g/mol | [3][4] |

| IUPAC Name | 1-(3-bromo-2-fluorophenyl)ethanone | [1][3] |

| Appearance | Colorless to light yellow liquid or solid | [3][4] |

| Boiling Point | 252.4 ± 25.0 °C (Predicted) | [4] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the acetyl and aromatic protons.[2]

-

δ 2.67 (3H, d, ArCOCH₃)

-

δ 7.11 (1H, t, Ar)

-

δ 7.69-7.81 (2H, m, Ar)

-

Synthesis of 3'-Bromo-2'-Fluoroacetophenone

A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. A common and effective method involves the reaction of a Weinreb amide with a Grignard reagent, which is known for its high yield and tolerance of functional groups.

Caption: Synthetic workflow for 3'-Bromo-2'-Fluoroacetophenone.

Detailed Experimental Protocol: Weinreb Amide Approach

This protocol describes the synthesis from N-methoxy-N-methyl-3-bromo-2-fluorobenzamide. The choice of a low temperature (-78°C) is critical to prevent over-addition of the highly reactive Grignard reagent to the ketone product. The Weinreb amide intermediate is specifically used because it forms a stable chelated intermediate that resists further nucleophilic attack.[2]

Materials:

-

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

-

Methylmagnesium bromide (3M in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (10.89 g) in anhydrous tetrahydrofuran (100 mL) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (21 mL, 3M in ether) dropwise to the stirred solution, maintaining the temperature at -78°C.[2]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.[2]

-

Workup: Cool the mixture to 0°C in an ice bath and carefully quench the reaction by the slow, dropwise addition of 2 M HCl solution until the pH reaches ~1.[2]

-

Remove the THF solvent using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).[2]

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (200 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(3-bromo-2-fluorophenyl)ethanone.[2]

Chemical Reactivity and Synthetic Utility

The synthetic power of 3'-Bromo-2'-Fluoroacetophenone stems from its multiple reactive sites, which can be addressed with high selectivity. The primary sites for transformation are the bromine atom and the carbonyl group.

Caption: Reactivity map of 3'-Bromo-2'-Fluoroacetophenone.

Reactions at the Bromine Atom: Cross-Coupling

The carbon-bromine bond is the most versatile functional group for elaboration, serving as an electrophilic partner in numerous palladium-catalyzed cross-coupling reactions.

This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[5] It involves coupling the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[6] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a potentially coordinating ketone group present.

Protocol: Suzuki Coupling with Phenylboronic Acid

-

To a flask, add 3'-Bromo-2'-Fluoroacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (Na₂CO₃, 2.0 mmol).[5][7]

-

Add a solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio, 10 mL).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (e.g., 90-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the corresponding biaryl ketone.

For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method.[8] This reaction couples the aryl bromide with a primary or secondary amine, using a palladium catalyst with specialized phosphine ligands that facilitate the C-N bond-forming reductive elimination step.[9][10] The use of a non-nucleophilic, sterically hindered base is often required to promote the reaction while preventing unwanted side reactions.

Protocol: Buchwald-Hartwig Amination with Morpholine

-

Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).

-

Seal the tube, evacuate, and backfill with an inert gas (repeat three times).

-

Add 3'-Bromo-2'-Fluoroacetophenone (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100°C in an oil bath and stir until the reaction is complete as determined by analytical methods.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Reactions at the Carbonyl Group

The ketone functionality offers a secondary site for chemical modification.

The carbonyl group can be readily reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective choice, typically used in protic solvents like methanol or ethanol.[1] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.[1]

Protocol: Reduction with Sodium Borohydride

-

Dissolve 3'-Bromo-2'-Fluoroacetophenone (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains low.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction by slowly adding 1 M HCl until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-(3-bromo-2-fluorophenyl)ethanol.

Applications in Drug Discovery

The true value of 3'-Bromo-2'-Fluoroacetophenone lies in its application as a key intermediate for the synthesis of complex, biologically active molecules. The presence of both bromine and fluorine allows for systematic exploration of a molecule's structure-activity relationship (SAR).[1]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic cores. This building block provides a ready scaffold that can be elaborated via Suzuki or Buchwald-Hartwig reactions to introduce the necessary pharmacophoric elements for binding to the ATP pocket of a target kinase.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often leverages fluorinated intermediates to enhance potency and environmental stability.[1]

-

Materials Science: The rigid, functionalized aromatic structure makes it a useful precursor for developing liquid crystals and organic electronic materials.[1]

Safety and Handling

As a reactive chemical intermediate, 3'-Bromo-2'-Fluoroacetophenone must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as hazardous. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11] Some safety data sheets indicate it can cause severe skin burns and eye damage.[12]

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid breathing dust, fumes, or vapors.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It is incompatible with strong oxidizing agents and strong bases.[12]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation develops.[12]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

-

References

-

Specifications of 3'-Bromo-2'-fluoroacetophenone. Capot Chemical. [Link]

-

Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

-

Synthesis of α-bromo-2-fluoroacetophenone. PrepChem.com. [Link]

-

3'-Bromoacetophenone. PubChem. [Link]

-

The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. Request PDF. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

3'-Bromo-4'-fluoroacetophenone, 97% | 1007-15-4. J&K Scientific. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Research Square. [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. [Link]

-

Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. ResearchGate. [Link]

-

3'-Bromo-2,2,2-trifluoroacetophenone. Amerigo Scientific. [Link]

-

The Role of 2'-Bromo-5'-fluoroacetophenone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Bromo-2'-fluoroacetophenone: Properties, Applications, and Synthesis of a Key Organic Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3'-Bromo-4'-fluoroacetophenone - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-YL)ethanone, trans-(A+-)-. PubChem. [Link]

Sources

- 1. 3'-Bromo-2'-Fluoroacetophenone | High-Purity Supplier [benchchem.com]

- 2. 3'-Bromo-2'-Fluoroacetophenone | 161957-61-5 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. 3'-Bromo-2'-Fluoroacetophenone | 161957-61-5 [chemicalbook.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. ikm.org.my [ikm.org.my]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. 3'-Bromo-2'-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 3'-Bromo-2'-Fluoroacetophenone

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and materials science, substituted acetophenones serve as critical building blocks for a vast array of functional molecules.[1] 3'-Bromo-2'-fluoroacetophenone (C₈H₆BrFO) is one such key intermediate, prized for its specific substitution pattern that allows for directed and versatile synthetic transformations.[2][3] The presence and precise location of the bromine and fluorine atoms, along with the acetyl group, bestow unique electronic properties and reactivity. Consequently, the unambiguous confirmation of its structure is not merely a procedural formality but a foundational requirement for ensuring the integrity of subsequent research and development.

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of 3'-Bromo-2'-fluoroacetophenone. We will move beyond a simple checklist of methods, instead focusing on the synergistic and self-validating nature of a well-designed analytical workflow.[4] The discussion will detail the causality behind experimental choices and the interpretation of spectral data, reflecting a field-proven strategy for absolute structural confidence.

Part 1: Foundational Analysis - Molecular Formula and Key Functional Groups

Before delving into the nuances of atomic connectivity, the initial step is to confirm the molecular formula and identify the core functional groups. Mass spectrometry and infrared spectroscopy are the primary tools for this phase.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

The first piece of evidence is the molecular weight. With a formula of C₈H₆BrFO, the expected monoisotopic mass is approximately 215.96 Da.[5] However, the most critical feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern.[6] Natural bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[7] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.[8][9]

Expected High-Resolution Mass Spectrum Data:

| Ion | Calculated m/z | Expected Relative Abundance |

|---|---|---|

| [M]⁺ (C₈H₆⁷⁹BrFO)⁺ | 215.9631 | ~100% |

| [M+2]⁺ (C₈H₆⁸¹BrFO)⁺ | 217.9611 | ~98% |

The observation of this characteristic 1:1 doublet is a definitive confirmation of the presence of a single bromine atom in the molecule.[10]

Infrared (IR) Spectroscopy: Identifying the Carbonyl and Aromatic Framework

IR spectroscopy provides a rapid and effective method for identifying the key functional groups within the molecule.

Key Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Significance |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |

| ~1690-1680 | C=O Stretch (Aromatic Ketone) | This strong, sharp peak is highly characteristic of a ketone conjugated to an aromatic ring.[11][12] Its position is shifted to a lower frequency compared to a saturated ketone (~1715 cm⁻¹) due to resonance with the phenyl group.[13] |

| ~1580-1450 | Aromatic C=C Bending | Further evidence of the aromatic ring. |

| ~1260 | C-C(=O)-C Stretch | Associated with the acetophenone framework.[11] |

| ~1250-1200 | C-F Stretch | Indicates the presence of a fluorine atom on the aromatic ring. |

| ~600-500 | C-Br Stretch | Confirms the presence of the bromo substituent. |

The IR spectrum provides a functional group "fingerprint," confirming the presence of an aromatic ketone and the halogen substituents, which aligns perfectly with the proposed structure.

Part 2: Definitive Connectivity - The Power of Nuclear Magnetic Resonance (NMR)

While MS and IR confirm the pieces are present, NMR spectroscopy assembles the puzzle. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides the unambiguous atom-to-atom connectivity required for complete structure elucidation.[14][15]

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their relationships through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.80 | ddd | 1H | H-6' | Deshielded by ortho-carbonyl and meta-bromine. Coupled to H-4' and H-5' and F-2'. |

| ~7.70 | ddd | 1H | H-4' | Deshielded by para-carbonyl. Coupled to H-5' and H-6'. |

| ~7.15 | t | 1H | H-5' | Shielded relative to other aromatic protons. Appears as a triplet due to coupling with two adjacent protons (H-4' and H-6'). |

| ~2.67 | d | 3H | -COCH₃ | Appears as a doublet due to a small through-space coupling to the ortho-fluorine atom, a key indicator of this substitution pattern.[16][17] |

The downfield position of the aromatic protons is expected due to the electron-withdrawing nature of the acetyl group and halogens. The key observation is the doublet for the methyl protons, which strongly suggests the fluorine is in the 2'-position, allowing for a through-space coupling.[18]

¹⁹F NMR Spectroscopy: The Fluorine Perspective

Given the presence of fluorine, ¹⁹F NMR is an essential experiment. It provides a direct and highly sensitive probe of the fluorine's chemical environment.[19] For 3'-Bromo-2'-Fluoroacetophenone, a single resonance is expected. Its chemical shift and coupling to neighboring protons (H-6' and potentially H-4') would provide further confirmation of its position on the aromatic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The most diagnostic signals are the carbonyl carbon and the carbons directly bonded to the halogens.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Couplings |

|---|---|---|

| ~195 | C=O | Typical for an aromatic ketone.[12] |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-2' | Large one-bond coupling to fluorine is unmistakable proof of direct attachment. |

| ~138 (d, ²JCF ≈ 5 Hz) | C-1' | Smaller two-bond coupling to fluorine. |

| ~135 | C-6' | Aromatic carbon. |

| ~128 | C-4' | Aromatic carbon. |

| ~125 | C-5' | Aromatic carbon. |

| ~118 (d, ²JCF ≈ 20 Hz) | C-3' | Attached to bromine, also shows two-bond coupling to fluorine. |

| ~30 (d, ⁴JCF ≈ 10 Hz) | -COCH₃ | The observation of a four-bond C-F coupling is a powerful confirmation of the 2'-fluoro substitution, arising from a through-space interaction.[17] |

2D NMR Spectroscopy: The Final Proof of Connectivity

Two-dimensional NMR experiments correlate signals to definitively map the molecular structure. For this molecule, COSY and HMBC are particularly powerful.[20][21]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[22][23] We would expect to see cross-peaks connecting all the adjacent aromatic protons: H-4' with H-5', and H-5' with H-6'. This confirms the arrangement of protons on the aromatic ring.[24]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[23]

Key Expected HMBC Correlations:

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |

|---|---|---|

| -COCH₃ | C=O | Confirms the methyl group is part of the acetyl function. |

| -COCH₃ | C-1' | Crucially links the acetyl group to the aromatic ring at the C-1' position. |

| H-6' | C=O, C-1', C-2', C-4' | Confirms the position of H-6' relative to the acetyl group and the other ring carbons. |

| H-4' | C-2', C-6', C-5' | Confirms the connectivity of the aromatic ring. |

The HMBC correlations provide an unbreakable chain of evidence, connecting the methyl protons to the carbonyl carbon, which is in turn connected to the C-1' position of the substituted aromatic ring.

Part 3: A Self-Validating Workflow and Experimental Protocols

The strength of this analytical approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure must be consistent with every piece of data.

Workflow Diagram

Caption: A synergistic workflow for structure elucidation.

Key HMBC Correlations Diagram

Caption: Critical HMBC correlations confirming connectivity.

Experimental Protocols

1. Sample Preparation for NMR:

-

Weigh approximately 10-20 mg of the 3'-Bromo-2'-Fluoroacetophenone sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Acquire using proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans.

-

¹⁹F NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 64 scans.

-

COSY: Acquire using a standard gradient-selected pulse sequence over 256 t1 increments with 8 scans per increment.

-

HMBC: Acquire using a standard gradient-selected pulse sequence optimized for a long-range coupling constant of 8 Hz. Use 256 t1 increments with 16 scans per increment.

3. Mass Spectrometry (ESI-TOF):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol.

-

Infuse the solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquire the spectrum in positive ion mode over a mass range of 50-500 m/z.

-

Ensure the mass accuracy is calibrated to <5 ppm to confirm the elemental composition.

Conclusion

The structural elucidation of 3'-Bromo-2'-Fluoroacetophenone is a clear demonstration of the power of a modern, multi-technique analytical workflow. By systematically employing mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, we can move from a molecular formula to a fully confirmed and unambiguous structure. The cross-validation between these techniques, particularly the key through-space couplings observed in NMR and the isotopic pattern in MS, provides the high level of confidence required for high-stakes applications in research and development. This integrated approach ensures that the molecular identity is not just assumed, but proven.

References

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from a non-directable URL provided by the grounding tool. This resource provides examples and problems for learning structure elucidation from spectroscopic data.[25][26]

-

Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. Retrieved from a non-directable URL provided by the grounding tool. This page explains the origin of M+2 peaks from bromine and chlorine isotopes in mass spectrometry.[8]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd Rev. ed.). Wiley. This book serves as a practical guide for students and researchers on using NMR spectroscopy for solving organic structures.[14][15]

-

MDPI. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Retrieved from a non-directable URL provided by the grounding tool. This article discusses advanced methods for detecting bromine-containing compounds.[10]

-

Crasto, A. (n.d.). 2D NMR Spectroscopy. SlideShare. This presentation provides an overview of various 2D NMR techniques like COSY and HMBC.[20]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from a non-directable URL provided by the grounding tool. This resource explains how mass spectrometry distinguishes isotopes, particularly for compounds with chlorine and bromine.[6]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. This video explains how to identify the number of bromine atoms in a molecule from its mass spectrum.[9]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from a non-directable URL provided by the grounding tool. This page details how chlorine and bromine atoms create M+2 and M+4 peaks in mass spectra.[7]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from a non-directable URL provided by the grounding tool. This article discusses the IR spectroscopy of carbonyl groups, including aromatic ketones like acetophenone.[11]

-

ASDL Weblink Collection. (n.d.). Organic Structure Elucidation Workbook. Retrieved from a non-directable URL provided by the grounding tool. This website offers a collection of structure elucidation problems using various spectroscopic data.[26]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from a non-directable URL provided by the grounding tool. This study guide outlines a systematic approach to organic structure determination using spectroscopy.[4]

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from a non-directable URL provided by the grounding tool. This document is a copy of Eberhard Breitmaier's book on NMR-based structure elucidation.[15]

-

ChemicalBook. (2025, July 24). 3'-Bromo-2'-Fluoroacetophenone. Retrieved from a non-directable URL provided by the grounding tool. This page provides chemical properties and some ¹H NMR data for the target compound.[16]

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from a non-directable URL provided by the grounding tool. This article details the analysis of ketones using IR spectroscopy, including the effect of conjugation.

-

Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. This video introduces and explains common 2D NMR techniques used in organic chemistry.[21]

-

Capot Chemical. (n.d.). Specifications of 3'-Bromo-2'-fluoroacetophenone. Retrieved from a non-directable URL provided by the grounding tool. This document provides product specifications including formula and molecular weight.[5]

-

ChemicalBook. (2025, July 24). 3'-Bromo-2'-Fluoroacetophenone | 161957-61-5. Retrieved from a non-directable URL provided by the grounding tool. This page lists properties, suppliers, and other information for the compound.[2]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from a non-directable URL provided by the grounding tool. This document provides examples of IR spectra analysis for various aromatic compounds.[27]

-

Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from a non-directable URL provided by the grounding tool. This page explains the principles and applications of homonuclear 2D NMR, focusing on COSY.[22]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from a non-directable URL provided by the grounding tool. This page describes common 2D NMR experiments and the information they provide.[23]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from a non-directable URL provided by the grounding tool. This chapter covers the IR and NMR spectroscopic features of aldehydes and ketones.[12]

-

Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from a non-directable URL provided by the grounding tool. This resource provides a general introduction to the principles of 2D NMR spectroscopy.[24]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from a non-directable URL provided by the grounding tool. This document is a guide to interpreting IR spectra for various functional groups, including aromatic ketones.[13]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from a non-directable URL provided by the grounding tool. This document provides characterization data for various acetophenone derivatives.[28]

-

ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. This research article discusses through-space NMR couplings in 2'-fluoroacetophenones.[17]

-

ChemicalBook. (n.d.). 3'-Bromo-4'-fluoroacetophenone(1007-15-4) 1H NMR spectrum. Retrieved from a non-directable URL provided by the grounding tool. This page shows an example ¹H NMR spectrum for a related isomer.[29]

-

Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone | CAS 53631-18-8. Retrieved from a non-directable URL provided by the grounding tool. This product page describes uses for a related acetophenone building block.[3]

-

American Chemical Society. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F S. Retrieved from a non-directable URL provided by the grounding tool. This is another link to the ACS article on through-space couplings.[18]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 3-Bromoacetophenone. Retrieved from a non-directable URL provided by the grounding tool. This article discusses the properties and uses of the related compound, 3-bromoacetophenone.[1]

-

PrepChem.com. (n.d.). Synthesis of α-bromo-2-fluoroacetophenone. Retrieved from a non-directable URL provided by the grounding tool. This page provides a synthesis procedure for a related compound.[30]

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from a non-directable URL provided by the grounding tool. This procedure describes the synthesis of 3-bromoacetophenone.[31]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from a non-directable URL provided by the grounding tool. This document provides an overview of the principles and applications of ¹⁹F NMR spectroscopy.[19]

-

Ossila. (n.d.). 3′-Bromo-4′-fluoroacetophenone | CAS Number 1007-15-4. Retrieved from a non-directable URL provided by the grounding tool. This product page describes a dihalogenated acetophenone building block.[32]

-

Sigma-Aldrich. (n.d.). 2-Bromo-4'-fluoroacetophenone 97%. Retrieved from a non-directable URL provided by the grounding tool. This is a product page for a related isomer, providing some physical properties.[33]

-

Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone. Retrieved from a non-directable URL provided by the grounding tool. This is another product page describing a related fluorinated building block.[34]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3'-Bromo-2'-Fluoroacetophenone | 161957-61-5 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. capotchem.com [capotchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide by Eberhard Breitmaier, Paperback | Barnes & Noble® [barnesandnoble.com]

- 15. bbhegdecollege.com [bbhegdecollege.com]

- 16. 3'-Bromo-2'-Fluoroacetophenone | 161957-61-5 [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biophysics.org [biophysics.org]

- 20. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 26. collection.asdlib.org [collection.asdlib.org]

- 27. scribd.com [scribd.com]

- 28. rsc.org [rsc.org]

- 29. 3'-Bromo-4'-fluoroacetophenone(1007-15-4) 1H NMR spectrum [chemicalbook.com]

- 30. prepchem.com [prepchem.com]

- 31. Organic Syntheses Procedure [orgsyn.org]

- 32. ossila.com [ossila.com]

- 33. 2-溴-4′-氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 34. krpano.com - 052 [tour.vmmf.org]

An In-depth Technical Guide to the Synthesis of 3'-Bromo-2'-Fluoroacetophenone

This guide provides a comprehensive technical overview of the synthetic pathways to 3'-Bromo-2'-Fluoroacetophenone, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, offering field-proven insights into experimental choices, reaction mechanisms, and process optimization.

Introduction to 3'-Bromo-2'-Fluoroacetophenone: A Versatile Synthetic Intermediate

3'-Bromo-2'-Fluoroacetophenone, with the CAS number 161957-61-5, is a substituted aromatic ketone of significant interest in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, offers multiple reactive sites for further functionalization. This dual halogenation allows for selective transformations, such as cross-coupling reactions at the bromine-bearing carbon and nucleophilic aromatic substitution influenced by the fluorine atom. The acetophenone moiety itself provides a handle for a wide range of chemical modifications, making this compound a valuable precursor for the synthesis of complex pharmaceutical and agrochemical agents.

| Property | Value |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 252.4±25.0 °C (Predicted) |

| Density | 1.535±0.06 g/cm³ (Predicted) |

Primary Synthesis Pathways: A Comparative Analysis

The synthesis of 3'-Bromo-2'-Fluoroacetophenone can be approached through several strategic routes. This guide will focus on the two most prominent and scientifically robust methods: the Grignard Reaction and Friedel-Crafts Acylation. Each pathway presents a unique set of advantages and challenges, and the choice of method often depends on the desired scale, purity requirements, and available starting materials.

I. The Grignard Reaction Pathway: Precision and High Yield

The Grignard reaction offers a reliable and high-yielding route to 3'-Bromo-2'-Fluoroacetophenone. This method typically involves the reaction of an organomagnesium reagent with a suitable electrophile. A particularly effective variation utilizes a Weinreb amide, which is known to prevent the common side reaction of double addition of the Grignard reagent.

Reaction Mechanism

The synthesis commences with the preparation of a Grignard reagent, in this case, methylmagnesium bromide. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of a Weinreb amide, specifically N-methoxy-N-methyl-3-bromo-2-fluorobenzamide. The resulting tetrahedral intermediate is stabilized by chelation with the magnesium ion. Upon acidic workup, this intermediate collapses to form the desired ketone, 3'-Bromo-2'-Fluoroacetophenone. The use of the Weinreb amide is crucial as it prevents the formation of a tertiary alcohol, a common byproduct in reactions with other acylating agents like esters or acid chlorides.

Caption: Grignard synthesis of 3'-Bromo-2'-Fluoroacetophenone.

Experimental Protocol: Grignard Synthesis

The following protocol is a representative procedure for the synthesis of 3'-Bromo-2'-Fluoroacetophenone via the Grignard reaction with a Weinreb amide.

Materials:

-

N-methoxy-N-methyl-3-bromo-2-fluorobenzamide

-

Methylmagnesium bromide (3M solution in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methoxy-N-methyl-3-bromo-2-fluorobenzamide (10.89 g) in anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (21 mL of a 3M solution in ether) to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the pH of the aqueous layer is approximately 1.

-

Remove the THF by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield a light brown solid.

-

Dissolve the resulting solid in dichloromethane (200 mL) and wash with saturated aqueous NaHCO₃ (200 mL).

-

Separate the dichloromethane layer, dry with anhydrous sodium sulfate, and remove the solvent by rotary evaporation to afford 3'-Bromo-2'-Fluoroacetophenone as a yellow oil.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |

| N-methoxy-N-methyl-3-bromo-2-fluorobenzamide | 262.08 | 10.89 g | 0.0415 |

| Methylmagnesium bromide | - | 21 mL (3M) | 0.063 |

| Product | 217.04 | 8.8 g | 0.0405 |

| Yield | 97% |

II. The Friedel-Crafts Acylation Pathway: A Classic Approach

Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones and represents a viable alternative for the synthesis of 3'-Bromo-2'-Fluoroacetophenone.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-bromo-2-fluorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism and Regioselectivity

The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of an acylating agent (e.g., acetyl chloride or acetic anhydride) with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The acylium ion then attacks the electron-rich aromatic ring of 1-bromo-2-fluorobenzene.

The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents. Both the fluorine and bromine atoms are ortho-, para-directing deactivators. The fluorine atom is a moderately deactivating ortho-, para-director due to the interplay of its strong inductive electron-withdrawing effect and its ability to donate a lone pair of electrons through resonance. Similarly, bromine is also an ortho-, para-directing deactivator.

In the case of 1-bromo-2-fluorobenzene, the incoming acetyl group will be directed to the positions ortho and para to both halogens. The primary product is expected to be 3'-Bromo-2'-Fluoroacetophenone, where the acetyl group is para to the fluorine and ortho to the bromine. Steric hindrance from the bromine atom may disfavor substitution at the position between the two halogens.

Caption: Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.

Representative Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-Bromo-2-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

5% Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

-

After the addition is complete, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography.

Expected Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |

| 1-Bromo-2-fluorobenzene | 175.00 | 1.0 |

| Acetyl chloride | 78.50 | 1.05 |

| Aluminum chloride | 133.34 | 1.1 |

| Product | 217.04 | - |

| Expected Yield |

Characterization of 3'-Bromo-2'-Fluoroacetophenone

The identity and purity of the synthesized 3'-Bromo-2'-Fluoroacetophenone should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃): δ 7.69-7.81 (m, 2H, Ar-H), 7.11 (t, 1H, Ar-H), 2.67 (d, 3H, -COCH₃).[5]

-

¹³C NMR (Predicted): Chemical shifts for the aromatic carbons would be expected in the range of 115-160 ppm, with the carbonyl carbon appearing downfield (>190 ppm) and the methyl carbon appearing upfield (~26 ppm). The carbon atoms attached to fluorine and bromine would show characteristic splitting patterns and chemical shifts.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-F and C-Br stretching vibrations would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the methyl and acetyl groups.

Comparative Analysis of Synthesis Routes

| Feature | Grignard Reaction (with Weinreb Amide) | Friedel-Crafts Acylation |

| Yield | Typically high to excellent (>90%) | Moderate to good (60-80%) |

| Purity | Generally high, with minimal byproducts | Can be lower due to potential for isomeric byproducts and polysubstitution (though less common for acylation) |

| Reaction Conditions | Requires strictly anhydrous conditions and inert atmosphere; low temperatures are often necessary. | Requires strictly anhydrous conditions; can sometimes be run at room temperature. |

| Reagents | Grignard reagents are highly moisture-sensitive and can be pyrophoric. Weinreb amides are specialty reagents. | Lewis acids like AlCl₃ are corrosive and moisture-sensitive. Acylating agents are readily available. |

| Scalability | Can be challenging to scale up due to the exothermic nature of Grignard reactions. | Well-established for large-scale industrial synthesis. |

| Substrate Scope | Generally tolerant of a wide range of functional groups if protected. | Less tolerant of electron-withdrawing groups on the aromatic ring and functional groups that can react with the Lewis acid. |

| Waste Generation | Generates magnesium salts as byproducts. | Generates significant amounts of acidic waste from the quenching of the Lewis acid catalyst. |

Conclusion and Outlook

Both the Grignard reaction and Friedel-Crafts acylation provide effective pathways for the synthesis of 3'-Bromo-2'-Fluoroacetophenone. The Grignard approach, particularly with a Weinreb amide, offers superior yields and product purity, making it an excellent choice for laboratory-scale synthesis where precision is paramount. The Friedel-Crafts acylation, while potentially lower-yielding and more prone to side reactions, is a robust and scalable method that utilizes more readily available starting materials, making it a strong candidate for industrial production.

The choice between these two powerful synthetic tools will ultimately be guided by the specific needs of the researcher or process chemist, balancing the trade-offs between yield, purity, cost, and scalability. Further research into greener catalytic systems for Friedel-Crafts acylation could offer a more environmentally benign and efficient alternative in the future.

References

- Grignard Reaction. Chem 355 Jasperse.

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. [Link]

-

Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie. [Link]

-

3'-Bromoacetophenone | C8H7BrO | CID 16502. PubChem. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL - Plymouth Electronic Archive and Research Library. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

-

4 - The Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 3'-Bromo-2'-Fluoroacetophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3'-Bromo-2'-Fluoroacetophenone, a key bifunctional building block in modern organic synthesis. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, explore its versatile chemical reactivity, and highlight its critical applications in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique structural features for the synthesis of novel bioactive molecules and advanced materials.

Introduction: The Strategic Importance of 3'-Bromo-2'-Fluoroacetophenone

3'-Bromo-2'-Fluoroacetophenone is a strategically disubstituted aryl ketone that has emerged as a valuable intermediate in advanced chemical research. Its structure is distinguished by three key functional components: a reactive acetyl group, a bromine atom, and a fluorine atom, all positioned on a benzene ring. This specific arrangement of functional groups is not coincidental; it is designed for maximum synthetic utility.

The bromine atom at the 3'-position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. This allows for the efficient and controlled introduction of complex carbon-based structures. Concurrently, the 2'-fluoro group plays a crucial role in modulating the molecule's physicochemical properties. In the context of drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of lead compounds.[1] Therefore, 3'-Bromo-2'-Fluoroacetophenone is not merely a reagent but a sophisticated building block for creating next-generation chemical entities.[1]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's properties is foundational to its effective application. The key identifiers and physical data for 3'-Bromo-2'-Fluoroacetophenone are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 217.04 g/mol | [2][3] |

| Molecular Formula | C₈H₆BrFO | [2][3][4] |

| CAS Number | 161957-61-5 | [2][3][5] |

| IUPAC Name | 1-(3-bromo-2-fluorophenyl)ethanone | [3] |

| Synonyms | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | [4][5] |

| Appearance | Colorless to light yellow liquid or solid | [3][4] |

| Boiling Point | 252.4 ± 25.0 °C (Predicted) | [4] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the reactivity of 3'-Bromo-2'-Fluoroacetophenone. The diagram below illustrates its 2D structure.

Caption: 2D structure of 1-(3-bromo-2-fluorophenyl)ethanone.

Synthesis and Chemical Reactivity

The synthesis of 3'-Bromo-2'-Fluoroacetophenone requires precise control of reaction conditions to achieve high yield and purity. Below is a validated, field-proven protocol.

Synthesis from a Weinreb Amide Precursor

A common and effective route involves the reaction of a Weinreb amide (N-methoxy-N-methyl-3-bromo-2-fluorobenzamide) with an organometallic reagent like methylmagnesium bromide.[2] The Weinreb amide is particularly useful because it prevents over-addition of the Grignard reagent, thus cleanly yielding the ketone.

-

Reaction Setup: A solution of N-methoxy-N-methyl-3-bromo-2-fluorobenzamide (10.89 g) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C using a dry ice/acetone bath.

-

Grignard Addition: Methylmagnesium bromide (21 mL of a 3M solution in ether) is added dropwise to the stirred solution. The choice of a Grignard reagent is causal; it acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. The low temperature is critical to control the reaction rate and prevent side reactions.[2]

-

Warming and Reaction: The reaction mixture is allowed to gradually warm to room temperature and stirred for 16 hours. This extended time ensures the reaction proceeds to completion.[2]

-

Reaction Quenching: The mixture is cooled to 0°C in an ice bath, and the reaction is carefully quenched by the slow addition of 2 M HCl until the pH reaches 1. This step hydrolyzes the intermediate and neutralizes any excess Grignard reagent.[2]

-

Extraction and Purification: The THF is removed via rotary evaporation. The product is then extracted from the aqueous residue using ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ to remove any remaining acid, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, 1-(3-bromo-2-fluorophenyl)-acetophenone.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of 3'-Bromo-2'-Fluoroacetophenone.

Core Reactivity

-

Reactions at the Bromine Atom: The C-Br bond is the primary site for cross-coupling reactions. This enables the introduction of aryl, alkyl, or vinyl groups, making it a cornerstone for building molecular complexity.[1]

-

Transformations of the Carbonyl Group: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. A common transformation is its reduction to the corresponding alcohol, 1-(3-bromo-2-fluorophenyl)ethanol, using mild reducing agents like sodium borohydride (NaBH₄).[1]

Applications in Research and Drug Development

The true value of 3'-Bromo-2'-Fluoroacetophenone lies in its application as a precursor to high-value molecules.

-

Medicinal Chemistry: This compound is a vital building block for synthesizing novel fluorinated bioactive molecules.[1] Its derivatives are explored as potential kinase inhibitors and other therapeutic agents. The strategic placement of the fluorine atom is known to improve metabolic stability and binding interactions within protein targets.[1][6] Related bromo-fluoroacetophenone structures are used to synthesize thiazole derivatives that have shown activity as correctors for the chloride transport defect in cystic fibrosis and as glutathione S-transferase Omega 1 inhibitors.[7]

-

Materials Science: Beyond pharmaceuticals, it serves as a precursor for the development of liquid crystals and organic electronic materials.[1] The rigid aromatic core and the potential for elaboration via the bromine handle make it suitable for creating structured organic materials with specific electronic properties. For instance, related compounds are used to create pyrazine ligands for phosphorescent iridium complexes used in organic light-emitting diodes (OLEDs).[7]

-

Agrochemicals: The synthesis of novel, highly functionalized agrochemicals is another area where this intermediate finds use, leveraging the same principles of metabolic resistance and bioactivity conferred by its structure.[1][6]

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: 3'-Bromo-2'-Fluoroacetophenone is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]

-

Recommended Handling Procedures:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[8][9]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[4]

Conclusion

3'-Bromo-2'-Fluoroacetophenone is a powerful and versatile synthetic intermediate whose value is derived from its unique combination of reactive sites. The strategic placement of its bromo, fluoro, and acetyl groups provides chemists with a reliable platform for constructing complex molecular architectures. Its proven utility in synthesizing bioactive compounds for drug discovery and functional materials for advanced applications ensures its continued importance in the field of organic chemistry.

References

-

Specifications of 3'-Bromo-2'-fluoroacetophenone. Capot Chemical. [Link]

-

SAFETY DATA SHEET for 3'-Bromoacetophenone. Thermo Fisher Scientific. [Link]

-

Synthesis of α-bromo-2-fluoroacetophenone. PrepChem.com. [Link]

-

Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]

Sources

- 1. 3'-Bromo-2'-Fluoroacetophenone | High-Purity Supplier [benchchem.com]

- 2. 3'-Bromo-2'-Fluoroacetophenone | 161957-61-5 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. 3'-Bromo-2'-Fluoroacetophenone | 161957-61-5 [chemicalbook.com]

- 5. 3'-Bromo-2'-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]

- 6. Buy 3'-Bromo-2-(4-fluorophenyl)acetophenone | 898784-71-9 [smolecule.com]

- 7. ossila.com [ossila.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 3'-Bromo-2'-Fluoroacetophenone: An Essential Building Block in Modern Drug Discovery

Introduction

3'-Bromo-2'-fluoroacetophenone is a key aromatic ketone that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are instrumental in designing molecules with desired pharmacological profiles. The presence of the fluorine atom, in particular, can significantly influence metabolic stability, binding affinity, and lipophilicity, making this compound a valuable scaffold in medicinal chemistry.

This in-depth technical guide provides a comprehensive analysis of the spectral data of 3'-Bromo-2'-fluoroacetophenone, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document offers not just raw data but also expert interpretation and field-proven insights into the causality behind the spectral features. We will delve into the nuances of through-space couplings in NMR, the electronic effects on vibrational frequencies in IR, and the characteristic fragmentation patterns in MS, providing a robust framework for the unequivocal identification and characterization of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3'-Bromo-2'-fluoroacetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular architecture. The ortho-position of the fluorine atom relative to the acetyl group introduces fascinating and informative through-space coupling phenomena.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic region is particularly informative for confirming the substitution pattern.

Table 1: ¹H NMR Spectral Data for 3'-Bromo-2'-Fluoroacetophenone

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~2.67 | d (doublet) | 3H | -COCH₃ |

| 2 | ~7.11 | t (triplet) | 1H | H-5' |

| 3 | ~7.69-7.81 | m (multiplet) | 2H | H-4', H-6' |

Data reported in CDCl₃. Source: [1]

Expertise & Experience: The Causality Behind the Signals

-

Acetyl Protons (-COCH₃): The methyl protons of the acetyl group appear at approximately 2.67 ppm. Unusually for an acetyl methyl group which typically presents as a singlet, this signal is reported as a doublet.[1] This splitting is attributed to a through-space coupling with the adjacent fluorine atom, a phenomenon observed in 2'-fluoro-substituted acetophenone derivatives.[2] This five-bond coupling (⁵JHF) is a direct consequence of the spatial proximity of the methyl protons and the fluorine atom, which is a key structural confirmation.

-

Aromatic Protons (Ar-H):

-

The proton at the 5'-position (H-5') appears as a triplet around 7.11 ppm due to coupling with its two neighboring aromatic protons (H-4' and H-6').

-

The protons at the 4' and 6' positions (H-4' and H-6') resonate further downfield in the range of 7.69-7.81 ppm and appear as a multiplet due to their coupling with each other and with H-5'. The deshielding effect of the carbonyl group and the halogen substituents contributes to their downfield shift.

-

Diagram 1: Molecular Structure and ¹H NMR Assignments A diagram illustrating the structure of 3'-Bromo-2'-Fluoroacetophenone with proton assignments.

Caption: Predicted major fragmentation pathways for 3'-Bromo-2'-Fluoroacetophenone.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of 3'-Bromo-2'-fluoroacetophenone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-